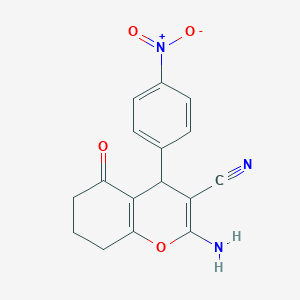![molecular formula C18H12F3N3O3S B2582177 2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450337-15-2](/img/structure/B2582177.png)
2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C18H12F3N3O3S and its molecular weight is 407.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorinated Pyrazoles as Medicinal Chemistry Building Blocks
Fluorinated pyrazoles, such as those described by Surmont et al. (2011), are of interest in medicinal chemistry for their potential as building blocks. The study outlines a synthetic strategy for new 3-amino-4-fluoropyrazoles, achieved through monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. These compounds are highlighted for their additional functional groups that enable further functionalization, underscoring their versatility in drug development and synthesis of complex molecules (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Antipathogenic Activity of Fluorinated Compounds
Another study by Limban, Marutescu, & Chifiriuc (2011) on acylthioureas and benzamides, including fluorinated derivatives, demonstrated significant antipathogenic activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of fluorinated compounds in developing novel antimicrobial agents with antibiofilm properties, highlighting their utility beyond traditional therapeutic uses (Limban, Marutescu, & Chifiriuc, 2011).
Imaging Applications of Fluorinated Benzamides
Wang, Gao, Miller, & Zheng (2013) synthesized a fluorinated benzamide derivative for potential PET imaging applications. This research demonstrates the use of fluorinated compounds in diagnostic imaging, particularly in identifying and tracking disease states in cancers. The fluorinated benzamide synthesized showed potential as a new PET agent for imaging B-Raf(V600E) mutations in cancers, illustrating the compound's relevance in medical imaging technologies (Wang, Gao, Miller, & Zheng, 2013).
Synthesis and Biological Activity of Fluorinated Heterocycles
The synthesis of fluorinated heterocyclic compounds, as explored by Shi, Wang, & Schlosser (1996), involves using 2-fluoroacrylic building blocks to create compounds with potential biological activities. This study underscores the importance of fluorinated compounds in the development of new molecules with potential applications in pharmacology and agriculture, due to their unique properties imparted by the fluorine atoms (Shi, Wang, & Schlosser, 1996).
properties
IUPAC Name |
2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c19-10-4-6-11(7-5-10)24-17(12-8-28(26,27)9-15(12)23-24)22-18(25)16-13(20)2-1-3-14(16)21/h1-7H,8-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGDDYXDFEGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



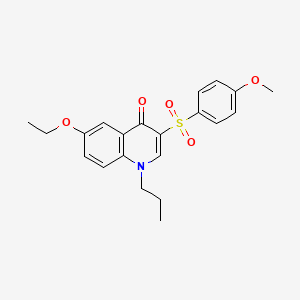
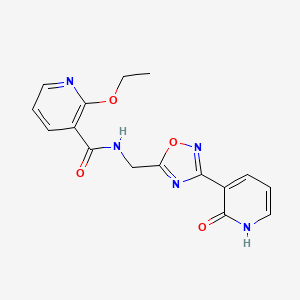
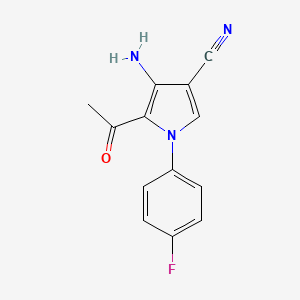
![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)
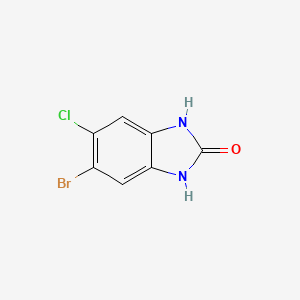
![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)
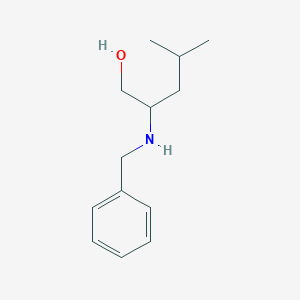
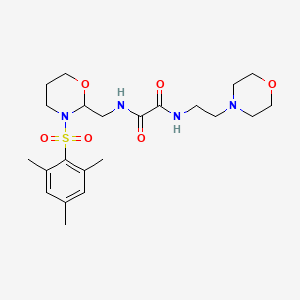

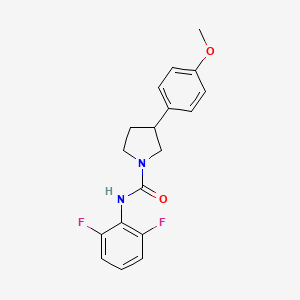
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
